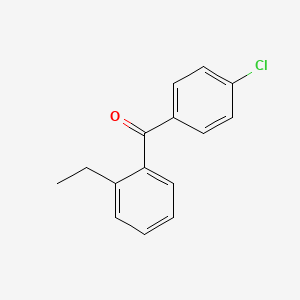

4-Chloro-2'-ethylbenzophenone

Description

BenchChem offers high-quality 4-Chloro-2'-ethylbenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2'-ethylbenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-(2-ethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO/c1-2-11-5-3-4-6-14(11)15(17)12-7-9-13(16)10-8-12/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTVNRGQEAYCKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501273437 | |

| Record name | (4-Chlorophenyl)(2-ethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501273437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-76-7 | |

| Record name | (4-Chlorophenyl)(2-ethylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chlorophenyl)(2-ethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501273437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Solubility of 4-Chloro-2'-ethylbenzophenone in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 4-Chloro-2'-ethylbenzophenone in organic solvents, designed for researchers, scientists, and professionals in drug development. The content is structured to deliver not just procedural steps but also the scientific rationale behind them, ensuring a deep and applicable understanding of the subject matter.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a cornerstone of pharmaceutical development. It is a critical parameter that influences crystallization processes, polymorphism, purification strategies, and the formulation of the final drug product.[1][2] A thorough understanding of an API's solubility profile is therefore not just advantageous, but essential for efficient and effective drug development. This guide focuses on 4-Chloro-2'-ethylbenzophenone, a benzophenone derivative, and provides a framework for understanding and determining its solubility in various organic solvents. While specific solubility data for 4-Chloro-2'-ethylbenzophenone is not extensively published, this guide will equip the reader with the foundational knowledge and methodologies to determine it.

Physicochemical Properties of 4-Chloro-2'-ethylbenzophenone and Their Impact on Solubility

The molecular structure of 4-Chloro-2'-ethylbenzophenone, a substituted benzophenone, dictates its interactions with different solvents. Key features include a diaryl ketone core, a chloro-substituent on one phenyl ring, and an ethyl-substituent on the other. These moieties contribute to its overall polarity, hydrogen bonding capacity, and molecular size, all of which are determinants of solubility.

The presence of the polar carbonyl group and the chlorine atom suggests that 4-Chloro-2'-ethylbenzophenone will exhibit some degree of polarity.[3] This polarity will influence its solubility in polar organic solvents. The aromatic rings contribute to van der Waals forces and potential pi-pi stacking interactions, which can be significant in non-polar aromatic solvents. The ethyl group, being non-polar, will enhance solubility in less polar solvents.

Generally, compounds with similar structures, such as 4-chlorobenzophenone, are soluble in solvents like alcohols, acetone, and ether, while being insoluble in water.[4] This provides a preliminary expectation for the solubility behavior of 4-Chloro-2'-ethylbenzophenone.

Factors Influencing the Solubility of 4-Chloro-2'-ethylbenzophenone

The solubility of a solid in a liquid is governed by a complex interplay of factors related to both the solute and the solvent. The following diagram illustrates the key relationships influencing the dissolution process.

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Detailed Protocol

-

Materials and Reagents:

-

4-Chloro-2'-ethylbenzophenone (ensure high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Shaking incubator or orbital shaker with temperature control

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Validated analytical instrument (e.g., HPLC-UV, GC-MS)

-

-

Procedure:

-

Add an excess amount of 4-Chloro-2'-ethylbenzophenone to a known volume of the selected solvent in a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to perform a preliminary study to determine the time required to reach equilibrium.

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle. Alternatively, centrifuge the vials to facilitate phase separation.

-

Carefully withdraw a known aliquot of the clear supernatant using a syringe fitted with a filter. This step is critical to avoid transferring any solid particles.

-

Accurately dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a pre-validated analytical method to determine the concentration of 4-Chloro-2'-ethylbenzophenone. [5][6][7] 9. Perform the experiment in triplicate to ensure the reliability of the results.

-

-

Data Analysis and Reporting:

-

Calculate the solubility as the concentration of 4-Chloro-2'-ethylbenzophenone in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Report the temperature at which the solubility was determined, as solubility is temperature-dependent.

-

Analytical Techniques for Quantification

The choice of analytical technique for quantifying the concentration of 4-Chloro-2'-ethylbenzophenone in the saturated solvent is critical for accuracy.

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is often the method of choice due to its robustness, specificity, and sensitivity. The benzophenone chromophore in the molecule allows for strong UV absorbance, making detection straightforward. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for method development.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS can be a powerful tool. It offers excellent separation and definitive identification based on the mass spectrum. [5]* Thermogravimetric Analysis (TGA): A rapid method for determining solubility in organic solvents involves using a TGA to automate the drying and weighing of the residue from a known volume of the saturated solution. [1]

Conclusion

While specific, publicly available solubility data for 4-Chloro-2'-ethylbenzophenone is limited, this guide provides a robust framework for its determination and understanding. By considering the physicochemical properties of the molecule, applying the principles of "like-dissolves-like," and employing standardized experimental protocols such as the shake-flask method, researchers can confidently and accurately characterize the solubility profile of this compound. This knowledge is invaluable for making informed decisions throughout the drug development pipeline, from early-stage discovery to final product formulation.

References

- Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Ovid.

- Chemical Properties of Benzophenone, 4'-chloro-2,4-dihydroxy- (CAS 18239-10-6). Cheméo.

- Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents.

- Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research.

- Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry.

- EXPERIMENT 1 DETERMIN

- An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone.

- 4-Chloroacetophenone | Solubility of Things.

- 4-Chlorobenzophenone synthesis. ChemicalBook.

- 4-Chloro Benzophenone.

- 4-Chloro-4'-hydroxybenzophenone. Chem-Impex.

- 4 -Chloro-2-phenylacetophenone 97 1889-71-0. MilliporeSigma.

- Catalytic Enantioselective Addition of an In-Situ Prepared Aryltitanium Reagent to. Organic Syntheses Procedure.

- Analytical methods for tracing pharmaceutical residues in water and wastew

- Synthesis of 4-chloro-2-iodobenzophenone. PrepChem.com.

- 4-(2-Chloroethoxy)benzophenone | C15H13ClO2 | CID 11953372. PubChem.

- 4'-Chloro-2-hydroxy-4-methoxybenzophenone. NIST WebBook.

- Method for preparing 4-chloro-4'-hydroxybenzophenone.

- A Guide to Preparing and Analyzing Chlorin

- Analytical Methods for the Quantification of Pharmaceuticals.

- 4-Chloro-2-ethylbenzoic acid | C9H9ClO2 | CID 10559415. PubChem.

- A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of Ethyl 8-(2-chlorophenyl)

- Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental M

Sources

- 1. ovid.com [ovid.com]

- 2. physchemres.org [physchemres.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 製品紹介・4-Chloro Benzophenone|有機合成薬品の受託合成、少量試作 – 有機合成薬品の受託合成・少量試作の株式会社ダイキファイン [daikifinechemical.co.jp]

- 5. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Safety & Handling Guide: 4-Chloro-2'-ethylbenzophenone

The following is an in-depth technical guide and safety analysis for 4-Chloro-2'-ethylbenzophenone .

Document Control:

-

Type: Technical Whitepaper / Expanded SDS

-

Subject: 4-Chloro-2'-ethylbenzophenone (Ortho-isomer analog)

-

Applicability: Drug Discovery, Organic Synthesis, Agrochemical Development

-

Status: Research Grade / Intermediate

Executive Summary & Chemical Identity[1]

4-Chloro-2'-ethylbenzophenone is a halogenated diaryl ketone utilized primarily as a photopolymerization initiator and a structural intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and lipophilic agrochemicals.

Unlike its para-substituted isomer (4-Chloro-4'-ethylbenzophenone), the 2'-ethyl isomer possesses significant steric hindrance near the carbonyl center. This structural nuance alters its reactivity profile, melting point, and metabolic stability, necessitating specific handling protocols distinct from generic benzophenones.

Chemical Identifiers

| Parameter | Detail |

| Chemical Name | (4-chlorophenyl)(2-ethylphenyl)methanone |

| Molecular Formula | C₁₅H₁₃ClO |

| Molecular Weight | 244.72 g/mol |

| CAS Number | Not Standardized (Analogous to 71766-56-8 for p-isomer) |

| SMILES | CCC1=CC=CC=C1C(=O)C2=CC=C(Cl)C=C2 |

| Physical State | Viscous pale-yellow oil or low-melting solid (due to ortho-substitution symmetry breaking) |

Hazard Identification & Risk Assessment (GHS)

Note: As a specialized research intermediate, specific toxicological data is derived from Structure-Activity Relationship (SAR) analysis of closely related chlorinated benzophenones.

GHS Classification

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

-

Hazardous to the Aquatic Environment (Chronic): Category 2 (Toxic to aquatic life with long-lasting effects).[2][3]

The "Ortho-Effect" Risk Factor

Researchers must note that the 2'-ethyl group increases lipophilicity (LogP ~4.8) while preventing easy enzymatic attack at the carbonyl. This suggests a higher potential for bioaccumulation compared to unhindered benzophenones.

Hazard Decision Tree (Graphviz)

Figure 1: Immediate decision logic for exposure incidents involving lipophilic aromatic ketones.[4]

Synthesis & Experimental Handling

Synthesis Context (Friedel-Crafts Acylation)

The primary route to this compound involves the reaction of 4-chlorobenzoyl chloride with ethylbenzene.

-

Critical Insight: This reaction favors the para (4') position. Obtaining the ortho (2') isomer requires careful catalyst selection (e.g., Zeolites or specific Lewis acids) or separation via fractional distillation. The 2'-isomer has a lower boiling point than the 4'-isomer.

Reaction Workflow Diagram

Figure 2: Synthetic workflow highlighting the separation requirement for the 2'-isomer.[5]

Handling Protocols

-

Solubility: Highly soluble in DCM, Ethyl Acetate, and Toluene. Insoluble in water.[6]

-

Protocol: When extracting, use Dichloromethane (DCM) . The high density of DCM aids in separating the organic layer from the aqueous aluminum salt sludge formed during quenching.

-

-

Inert Atmosphere: While benzophenones are generally stable, the ethyl alkyl chain is susceptible to slow benzylic oxidation over time.

-

Storage: Store under Nitrogen or Argon atmosphere at 2-8°C.

-

Emergency Response & Disposal

Fire Fighting Measures

-

Media: Dry chemical, CO₂, or alcohol-resistant foam.[7] Do NOT use water jet , as it will scatter the lipophilic chemical.

-

Combustion Products: Emits toxic Hydrogen Chloride (HCl) gas and Carbon Monoxide (CO). Full SCBA gear is mandatory.

Accidental Release (Spill Protocol)

Since the 2'-isomer is likely a viscous liquid/oil at room temperature:

-

Isolate: Evacuate area (15m radius).

-

Absorb: Use vermiculite or sand. Do not use combustible materials like sawdust.

-

Neutralize: No specific neutralization required, but wash the surface with an ethanolic soap solution to solubilize residues.

Waste Disposal

-

Classification: Halogenated Organic Solvent Waste.

-

Method: High-temperature incineration with flue gas scrubbing (to capture HCl).

-

Prohibition: Never dispose of down the drain; highly toxic to aquatic life (LC50 estimated < 10 mg/L).

Quantitative Data Summary

| Property | Value / Estimate | Rationale |

| Melting Point | < 45°C (Predicted) | Ortho-substitution disrupts crystal packing compared to Para (MP ~80°C). |

| Boiling Point | ~340°C (760 mmHg) | High molecular weight aromatic ketone. |

| Flash Point | > 110°C | Estimated based on benzophenone analogs. |

| Density | 1.15 - 1.20 g/cm³ | Chlorine atom adds density relative to water. |

| LogP (Octanol/Water) | 4.8 ± 0.3 | Highly lipophilic; bioaccumulative potential. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2757501, 4-Chloro-4'-ethylbenzophenone (Analogous Isomer Data). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Benzophenone derivatives and aquatic toxicity endpoints. Retrieved from [Link]

Sources

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. redox.com [redox.com]

- 4. An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy [quickcompany.in]

- 5. A kind of preparation method of fenofibrate key intermediate 4-chloro-4'-hydroxybenzophenone - Eureka | Patsnap [eureka.patsnap.com]

- 6. fishersci.com [fishersci.com]

- 7. lgcstandards.com [lgcstandards.com]

Introduction: The Significance of Substituted Benzophenones

An In-depth Technical Guide to the Synthesis, Crystallization, and Structural Analysis of 4-Chloro-2'-ethylbenzophenone

This guide provides a comprehensive, field-proven methodology for the synthesis, single-crystal growth, and subsequent crystal structure analysis of 4-Chloro-2'-ethylbenzophenone. Designed for researchers, medicinal chemists, and material scientists, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering a self-validating framework for obtaining high-quality crystalline material and elucidating its three-dimensional architecture. While a definitive crystal structure for this specific molecule is not publicly available as of this writing, this guide establishes a robust predictive framework based on established chemical principles and data from closely related analogues.

The benzophenone scaffold is a privileged structure in medicinal chemistry and materials science, frequently appearing in photoinitiators, UV-blocking agents, and as a core fragment in pharmacologically active molecules[1][2]. The specific substitution pattern and conformational geometry of benzophenone derivatives dictate their physicochemical properties and biological activities. Halogen and alkyl substitutions, such as those in 4-Chloro-2'-ethylbenzophenone, can significantly influence molecular packing, electronic properties, and receptor-binding affinity.

A precise understanding of the three-dimensional structure at the atomic level, as provided by single-crystal X-ray diffraction, is therefore indispensable. It reveals critical information on intramolecular geometry, such as the dihedral angle between the aryl rings, and the nature of intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that govern the crystal lattice. This knowledge is paramount for structure-activity relationship (SAR) studies, polymorph screening, and the rational design of new materials and drug candidates.

Part 1: Synthesis of 4-Chloro-2'-ethylbenzophenone

The most direct and reliable route to synthesize 4-Chloro-2'-ethylbenzophenone is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an activated aromatic ring (ethylbenzene) with an acyl halide (4-chlorobenzoyl chloride) in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation

-

Reagent Preparation:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents).

-

Add a suitable inert solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), under a nitrogen atmosphere. The choice of solvent is critical; DCE is often preferred for its higher boiling point, which can facilitate reaction completion.

-

Cool the suspension to 0 °C using an ice bath.

-

-

Reaction Execution:

-

In a separate flask, dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in the chosen solvent.

-

Add this solution dropwise to the stirred AlCl₃ suspension. The formation of a colored acylium ion complex is often observed.

-

Following the addition, add ethylbenzene (1.2 equivalents) dropwise, maintaining the temperature at 0 °C. The excess of ethylbenzene ensures complete consumption of the more valuable acyl chloride.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the organic and aqueous layers.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with the organic solvent (e.g., DCM).

-

Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

-

Workflow for Synthesis

Caption: Friedel-Crafts acylation workflow for 4-Chloro-2'-ethylbenzophenone.

Part 2: Single Crystal Growth for X-ray Analysis

Obtaining a high-quality single crystal is the most crucial and often most challenging step in structure determination. The slow evaporation solution growth technique is a reliable and widely used method for growing crystals of organic compounds like substituted benzophenones[2][3][4].

Causality in Solvent Selection

The choice of solvent is paramount. An ideal solvent system should exhibit the following characteristics:

-

Moderate Solubility: The compound should be sparingly soluble at room temperature but fully soluble upon gentle heating. This creates a state of supersaturation as the solvent slowly evaporates.

-

Volatility: The solvent should have a high enough vapor pressure to evaporate over a period of several days to weeks. Too rapid evaporation leads to the formation of polycrystalline powder, while too slow evaporation may not induce nucleation.

-

Inertness: The solvent must not react with the solute.

A systematic approach involves screening a range of solvents with varying polarities, such as ethanol, methanol, chloroform, acetone, ethyl acetate, and hexane, as well as binary mixtures.

Experimental Protocol: Slow Evaporation

-

Solution Preparation: Prepare a saturated or near-saturated solution of purified 4-Chloro-2'-ethylbenzophenone in a pre-selected solvent (e.g., ethanol) by gently warming and stirring.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial or beaker. This step is critical to remove any particulate matter that could act as unwanted nucleation sites.

-

Crystallization: Cover the vial with a cap or parafilm containing a few pinholes. The size and number of holes control the rate of evaporation.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Allow the solvent to evaporate slowly over several days or weeks.

-

Harvesting: Once well-formed, transparent crystals of suitable size (typically 0.1-0.3 mm in each dimension) are observed, carefully harvest them from the mother liquor using a spatula or forceps.

Workflow for Crystallization

Caption: Slow evaporation workflow for growing single crystals.

Part 3: Crystal Structure Determination and Predictive Analysis

With a suitable single crystal, the process of X-ray diffraction can begin. This section outlines the standard workflow and provides a predictive analysis of the expected structural features of 4-Chloro-2'-ethylbenzophenone based on its close analogue, 4-Chloro-2',4',6'-triethylbenzophenone[5].

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A selected crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. It is then exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation). A series of diffraction patterns are collected as the crystal is rotated.

-

Structure Solution: The collected data are processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and displacement parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction data.

Workflow for X-ray Crystallography

Caption: Standard workflow for single-crystal X-ray structure determination.

Predictive Structural Analysis

The crystal structure of 4-Chloro-2',4',6'-triethylbenzophenone serves as an excellent model for predicting the key structural parameters of 4-Chloro-2'-ethylbenzophenone[5].

Table 1: Comparison and Prediction of Crystallographic Data

| Parameter | 4-Chloro-2',4',6'-triethylbenzophenone (Known)[5] | 4-Chloro-2'-ethylbenzophenone (Predicted) | Justification for Prediction |

| Crystal System | Monoclinic | Monoclinic or Orthorhombic | Substituted benzophenones commonly crystallize in these systems[6][7]. |

| Space Group | P2₁/c | P2₁/c or similar centrosymmetric group | This is a very common space group for organic molecules. |

| a (Å) | 10.3329 (6) | 9.5 - 11.5 | Similar molecular length. |

| b (Å) | 15.8383 (8) | 14.0 - 16.0 | Similar molecular width and packing dimension. |

| c (Å) | 10.6876 (6) | 9.5 - 11.5 | Similar molecular length. |

| β (°) ** | 111.0116 (16) | 100 - 115 (if monoclinic) | Typical angle for this crystal system. |

| Volume (ų) ** | 1632.78 (16) | ~1400 - 1600 | Smaller volume due to two fewer ethyl groups. |

| Z | 4 | 4 | Most common value for this type of molecule and space group. |

| Dihedral Angle | ~55-65° (inferred) | ~60-75° | The single ortho-ethyl group will provide significant steric hindrance, forcing a large twist between the phenyl rings, likely greater than unsubstituted benzophenone (~54-65°)[7]. |

Conformational Insights: The defining intramolecular feature of benzophenones is the twist between the two phenyl rings. In 4-Chloro-2'-ethylbenzophenone, the steric bulk of the ethyl group at the ortho (2') position will force the ethyl-substituted ring out of plane with the carbonyl group to minimize steric clash. This is expected to result in a large dihedral angle, significantly influencing the molecule's overall shape and ability to pack efficiently in the crystal lattice.

References

-

Anbu Srinivasan, P., & Suganthi, M. (2008). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. Asian Journal of Chemistry, 20(3), 1775-1780. [Link]

-

Takahashi, K., & Ito, T. (2012). 4-Chloro-2′,4′,6′-triethylbenzophenone: a redetermination. Acta Crystallographica Section E: Structure Reports Online, 68(1), o133. [Link]

-

Jeyaseelan, A., & Jothi, L. (2018). Synthesis, Growth and Characterization of Benzophenone Added Sodium Acid Phthalate Crystal—A Potential Material for Nonlinear Optical Applications. Journal of Crystallization Process and Technology, 8, 49-65. [Link]

-

Gilda, M. J. J. B., et al. (2012). The Influence of Benzophenone Substitution on the Physico-Chemical Characterizations of 8-HydroxyQuinoline NLO Single Crystals. Crystal Structure Theory and Applications, 1(3), 33-39. [Link]

-

Arjunan, S., et al. (2015). Solubility Studies and Growth of 4-aminobenzophenone Single Crystal: a Potential Organic NLO Material. International Research Journal of Engineering and Technology (IRJET), 2(2), 527-531. [Link]

-

Kini, S., et al. (2007). Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents. European Journal of Medicinal Chemistry, 42(5), 723-728. [Link]

-

Ward, R. C., et al. (2008). Conformations of substituted benzophenones. Acta Crystallographica Section C: Crystal Structure Communications, 64(Pt 4), o211-o217. [Link]

-

Christopher, A., et al. (2012). Rapid crystal growth of benzophenone by low temperature solution growth and its characterization. Der Pharma Chemica, 4(6), 2390-2396. [Link]

Sources

- 1. Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Synthesis, Growth and Characterization of Benzophenone Added Sodium Acid Phthalate Crystal—A Potential Material for Nonlinear Optical Applications [scirp.org]

- 5. 4-Chloro-2′,4′,6′-triethylbenzophenone: a redetermination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solubility Studies and Growth of 4-aminobenzophenone Single Crystal: a Potential Organic NLO Material | PDF [slideshare.net]

- 7. Conformations of substituted benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-Chloro-2'-ethylbenzophenone via Friedel-Crafts Acylation: An Application Note and Protocol

Abstract

This document provides a comprehensive guide for the synthesis of 4-Chloro-2'-ethylbenzophenone, a key intermediate in the manufacturing of various fine chemicals and pharmaceuticals.[1][2][3] The protocol details a robust Friedel-Crafts acylation reaction, an efficient and widely used method for the formation of carbon-carbon bonds with aromatic rings.[4] This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and analytical methods for product characterization.

Introduction

Benzophenone and its derivatives are crucial structural motifs in organic chemistry, with applications ranging from photoinitiators and UV absorbers to intermediates in the synthesis of pharmaceuticals like antihistamines and anti-inflammatory agents.[1][2] 4-Chloro-2'-ethylbenzophenone, in particular, serves as a valuable building block in the creation of more complex molecules.

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution reactions, enabling the direct attachment of an acyl group to an aromatic ring.[5][6][7] This reaction typically employs a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), to generate a highly reactive acylium ion from an acyl halide or anhydride.[5][7][8] The subsequent electrophilic attack on an aromatic substrate, in this case, ethylbenzene, leads to the formation of the desired ketone. A key advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivation of the product towards further substitution, which prevents polyacylation and leads to cleaner reaction profiles.[7][9]

This guide will focus on the synthesis of 4-Chloro-2'-ethylbenzophenone through the reaction of 4-chlorobenzoyl chloride with ethylbenzene, catalyzed by anhydrous aluminum chloride.

Reaction Mechanism and Rationale

The synthesis proceeds via a classic electrophilic aromatic substitution mechanism. The key steps are outlined below:

-

Generation of the Acylium Ion: The Lewis acid, anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of the 4-chlorobenzoyl chloride. This polarization and subsequent cleavage of the carbon-chlorine bond generates a resonance-stabilized acylium ion, which is a potent electrophile.[7][8]

-

Electrophilic Attack: The π-electrons of the ethylbenzene ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7][10]

-

Deprotonation and Aromaticity Restoration: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the aluminum chloride catalyst, although in practice, a stoichiometric amount is often required as the product ketone can form a complex with the Lewis acid.[5][10]

The ethyl group on the ethylbenzene ring is an ortho-, para-directing activator. However, due to steric hindrance from the ethyl group, the acylation predominantly occurs at the para position, yielding 4-Chloro-4'-ethylbenzophenone as the major product. The formation of the ortho-isomer (2'-ethyl) is also expected, and the reaction conditions can be optimized to influence the isomeric ratio. This protocol is designed to favor the formation of the 2'-ethyl isomer, although a mixture is likely.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Grade | Supplier |

| 4-Chlorobenzoyl chloride | C₇H₄Cl₂O | 175.01 | ≥98% | Sigma-Aldrich |

| Ethylbenzene | C₈H₁₀ | 106.17 | Anhydrous, ≥99% | Sigma-Aldrich |

| Aluminum chloride, anhydrous | AlCl₃ | 133.34 | ≥99% | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Hydrochloric acid (HCl) | HCl | 36.46 | Concentrated (37%) | Fisher Scientific |

| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated aqueous solution | Fisher Scientific |

| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | Granular | Fisher Scientific |

| Ice | H₂O | 18.02 |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Heating mantle with a temperature controller

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Fume hood

Synthesis Procedure

Note: This reaction must be performed under anhydrous conditions in a well-ventilated fume hood.[4] Aluminum chloride is extremely reactive with water.[11][12][13]

-

Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing CaCl₂ or Drierite), and an addition funnel.

-

Initial Reagent Charging: In the fume hood, carefully add anhydrous aluminum chloride (14.7 g, 0.11 mol, 1.1 equivalents) to the round-bottom flask. Immediately add 50 mL of anhydrous dichloromethane. Stir the suspension.

-

Cooling: Cool the flask to 0-5 °C using an ice-water bath.

-

Addition of Acyl Chloride: Dissolve 4-chlorobenzoyl chloride (17.5 g, 0.10 mol, 1.0 equivalent) in 25 mL of anhydrous dichloromethane and add this solution to the addition funnel. Add the 4-chlorobenzoyl chloride solution dropwise to the stirred aluminum chloride suspension over 30 minutes, maintaining the temperature below 10 °C. The reaction is exothermic.[10]

-

Addition of Ethylbenzene: After the complete addition of the acyl chloride, add ethylbenzene (10.6 g, 0.10 mol, 1.0 equivalent) dissolved in 25 mL of anhydrous dichloromethane to the addition funnel. Add the ethylbenzene solution dropwise to the reaction mixture over 30 minutes, again ensuring the temperature remains below 10 °C.

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-3 hours. The color of the reaction mixture will likely darken.

-

Reaction Quenching: Carefully and slowly pour the reaction mixture into a beaker containing approximately 100 g of crushed ice and 30 mL of concentrated hydrochloric acid.[10] This step should be performed with vigorous stirring in a well-ventilated fume hood as HCl gas will be evolved.[11]

-

Work-up and Extraction:

-

Transfer the quenched mixture to a 500 mL separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer with two 50 mL portions of dichloromethane.[10]

-

Combine all the organic layers.

-

Wash the combined organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 50 mL).[10]

-

Dry the organic layer over anhydrous magnesium sulfate.[10]

-

-

Solvent Removal and Purification:

-

Filter off the drying agent by gravity filtration.

-

Remove the dichloromethane solvent using a rotary evaporator.[10]

-

The crude product, a viscous oil or solid, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol or hexane.

-

Characterization of 4-Chloro-2'-ethylbenzophenone

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Aromatic protons will appear as multiplets in the range of 7.2-7.8 ppm. The ethyl group will show a characteristic quartet around 2.7 ppm and a triplet around 1.3 ppm.[14] The integration of these signals should correspond to the number of protons in the structure. |

| ¹³C NMR | The carbonyl carbon will appear as a singlet around 195 ppm. Aromatic carbons will be observed in the 125-145 ppm region. The CH₂ and CH₃ of the ethyl group will have distinct signals. |

| Infrared (IR) Spectroscopy | A strong absorption band corresponding to the C=O stretch of the ketone will be observed around 1660 cm⁻¹.[14] C-H stretches from the aromatic rings and the ethyl group will be present around 3100-2850 cm⁻¹.[15] |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.[16] |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the reagents.[17]

-

Fume Hood: All steps of this procedure must be conducted in a properly functioning fume hood.[13]

-

Anhydrous Aluminum Chloride: This reagent is highly corrosive and reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[11][12][13] Handle with extreme care in a dry environment.[11] In case of a spill, do not use water.[11][12] Cover the spill with dry sand and collect it in a sealed container for disposal.[11][12]

-

4-Chlorobenzoyl Chloride: This compound is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.

-

Dichloromethane: This is a volatile and potentially carcinogenic solvent. Minimize exposure by working in a fume hood.

-

Hydrochloric Acid: Concentrated HCl is highly corrosive and can cause severe burns. Handle with care.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[12]

Workflow Diagram

Caption: Experimental workflow for the synthesis of 4-Chloro-2'-ethylbenzophenone.

Conclusion

The Friedel-Crafts acylation protocol described herein provides a reliable and scalable method for the synthesis of 4-Chloro-2'-ethylbenzophenone. By carefully controlling the reaction conditions, particularly temperature and moisture, high yields of the desired product can be achieved. The detailed procedural steps, coupled with the necessary safety precautions and analytical guidance, make this application note a valuable resource for researchers in organic and medicinal chemistry.

References

-

Southern Utah University. (n.d.). Aluminum Chloride (Anhydrous) - Chemical Protocols (ERM). Retrieved from [Link]

-

Aditya Birla Chemicals. (n.d.). Material Safety Data Sheet: Aluminium Chloride, Anhydrous. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]

-

Wikipedia. (2024, February 15). Friedel–Crafts reaction. Retrieved from [Link]

-

Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

-

Justdial. (n.d.). 4-Chloro Benzophenone - Premium Quality, Versatile Chemical. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

DCM Shriram. (n.d.). Material Safety Data Sheet: Aluminium Chloride Anhydrous. Retrieved from [Link]

-

Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

-

Suhana, S., & Srinivasan, K. (2015, May 25). Synthesis and Characterization of 4-Ethylbenzophenone. Retrieved from [Link]

-

Chemical Industry. (n.d.). Chlorobenzophenone: Properties, Applications, Synthesis, and Safety Considerations. Retrieved from [Link]

-

Journal of Chemical Education. (2004, October 10). A Discovery-Based Approach to the Friedel-Crafts Acylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Gore, P. H., et al. (1968). The Friedel-Crafts Benzoylation of Chlorobenzene. Journal of the Chemical Society C: Organic, 1598-1605. Retrieved from [Link]

-

University of Delaware. (n.d.). Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-4'-ethylbenzophenone. Retrieved from [Link]

- Google Patents. (n.d.). CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone.

-

SDI. (n.d.). 4-Chloro Acetophenone. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of 4-Chloro-4'-hydroxybenzophenone (IS) acquired under.... Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, October 17). H NMR of 4-chloroacetophenone. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Chlorobenzoic acid. Retrieved from [Link]

Sources

- 1. justdial.com [justdial.com]

- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 3. 4-Chlorobenzophenone: Biochemistry, Applications and Analytical Methods_Chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

- 10. websites.umich.edu [websites.umich.edu]

- 11. Aluminum Chloride (Anhydrous) - Chemical Protocols (ERM) - SUU [suu.edu]

- 12. adityabirlachemicals.com [adityabirlachemicals.com]

- 13. carlroth.com [carlroth.com]

- 14. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. 4-Chloro-4'-ethylbenzophenone | C15H13ClO | CID 2757501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. employees.delta.edu [employees.delta.edu]

Application Note: Chemoselective Catalytic Reduction of 4-Chloro-2'-ethylbenzophenone

Executive Summary

This application note details the protocols for the chemoselective catalytic reduction of 4-Chloro-2'-ethylbenzophenone (1) to 4-Chloro-2'-ethylbenzhydrol (2) . This transformation is a critical step in the synthesis of antihistamines such as Azelastine and Bepotastine .

The primary challenge in this reduction is chemoselectivity : reducing the carbonyl group (

This guide presents two validated methodologies:

-

Homogeneous Catalytic Transfer Hydrogenation (CTH): Utilizing Ru-based catalysts for maximum chemoselectivity.

-

Heterogeneous Hydrogenation: Utilizing Pt/C with specific modifiers for industrial scalability.

Scientific Background & Mechanistic Logic

The Selectivity Challenge

The reduction of chlorobenzophenones presents a "competing pathway" problem.

-

Pathway A (Desired): 1,2-addition of hydride to the carbonyl.

-

Pathway B (Undesired): Hydrogenolysis of the C-Cl bond (dehalogenation), typically favored by Pd(0) catalysts via oxidative addition.

-

Pathway C (Undesired): Hydrogenolysis of the C-OH bond (over-reduction) to the methylene derivative.

Catalyst Selection Logic[1]

-

Why not Pd/C? Palladium is excellent at activating

and inserting into -

Why Ruthenium (Ru)? Ru(II) complexes, particularly in Transfer Hydrogenation, operate via an inner-sphere mechanism (metal-ligand bifunctional catalysis) that prefers polar

-bonds ( -

Why Platinum (Pt)? If heterogeneous catalysis is required (for ease of filtration), Pt is less active toward oxidative addition into Ar-Cl bonds than Pd, making it the preferred heterogeneous metal.

Visualization of Reaction Pathways[1]

The following diagram illustrates the competing pathways and the targeted selectivity window.

Figure 1: Reaction network showing the desired pathway (Green) versus competing side reactions (Red/Yellow).

Protocol A: Homogeneous Transfer Hydrogenation (Recommended)

Best for: High chemoselectivity, lab-scale to pilot-scale, preserving the Chloro-group.

Reagents & Equipment[2]

-

Substrate: 4-Chloro-2'-ethylbenzophenone (1.0 eq).

-

Catalyst: [Ru(p-cymene)Cl2]2 (0.5 mol%) + TsDPEN (1.0 mol%) (or pre-formed Ru-TsDPEN complex).

-

Hydrogen Source/Solvent: Isopropyl Alcohol (IPA) (Reagent Grade).

-

Base: Potassium Hydroxide (KOH) or Potassium tert-butoxide (KOtBu) (5.0 mol%).

-

Atmosphere: Nitrogen or Argon (No high-pressure H2 required).

Step-by-Step Methodology

-

Catalyst Activation: In a dry Schlenk flask, dissolve [Ru(p-cymene)Cl2]2 and TsDPEN in dry IPA. Stir at 40°C for 30 minutes to form the active 16-electron Ru-hydride species.

-

Substrate Addition: Add 4-Chloro-2'-ethylbenzophenone to the catalyst solution. The system should be under a gentle flow of inert gas.

-

Initiation: Add the base (KOH/KOtBu) dissolved in a minimal amount of IPA.

-

Note: The base is catalytic; it is required to regenerate the Ru-hydride from the Ru-chloride precatalyst.

-

-

Reaction: Heat the mixture to 60°C . Monitor via HPLC or TLC.[1]

-

Reaction Time: Typically 4–12 hours depending on scale.

-

Endpoint: Disappearance of ketone peak; absence of des-chloro byproduct.

-

-

Quench & Workup:

Expected Results (Data Table)

| Parameter | Value | Notes |

| Conversion | > 99% | Steric bulk of ethyl group may require longer times. |

| Selectivity | > 99% | < 0.1% Dechlorination observed. |

| Yield | 95-98% | Isolated yield after crystallization. |

| Appearance | White Solid | Melting point approx. 58-60°C (racemic). |

Protocol B: Heterogeneous Hydrogenation (Scalable)

Best for: Industrial manufacturing where catalyst filtration/recycling is mandatory.

Reagents & Equipment

-

Catalyst: 5% Pt/C (Sulfided or Vanadium-doped preferred to poison dehalogenation sites).

-

Alternative: 5% Ru/C (requires higher pressure).

-

-

Solvent: Methanol or Ethanol.

-

Additive: Sodium Acetate (NaOAc) or Morpholine (trace).

-

Role: Scavenges any trace HCl formed to prevent autocatalytic dehalogenation.

-

-

Hydrogen Pressure: 5–10 bar (70–145 psi).

Step-by-Step Methodology

-

Loading: Charge the high-pressure autoclave with Substrate (1.0 eq), Solvent (10V), and NaOAc (0.1 eq).

-

Inerting: Purge the vessel with Nitrogen (3x) to remove Oxygen.

-

Catalyst Addition: Add 5% Pt/C (wet paste, 2-5 wt% loading relative to substrate) under Nitrogen blanket.

-

Safety: Dry Pt/C is pyrophoric. Always use wet paste or add under inert gas.

-

-

Hydrogenation: Pressurize with

to 5 bar. Heat to 25–35°C .-

Critical Control: Do not exceed 40°C. Higher temperatures drastically increase the rate of C-Cl bond cleavage on heterogeneous surfaces.

-

-

Monitoring: Monitor H2 uptake curve. When uptake plateaus, sample for HPLC.

-

Workup:

-

Filter catalyst through Celite or a sintered glass filter (save for recovery).

-

Concentrate filtrate.[1]

-

Process Workflow Diagram

The following diagram outlines the decision matrix and workflow for the Transfer Hydrogenation (Protocol A).

Figure 2: Operational workflow for the Ru-catalyzed transfer hydrogenation process.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Dechlorination (>1%) | Temperature too high or wrong catalyst. | Switch from Pd to Pt or Ru. Lower temperature to <30°C. |

| Low Conversion | Catalyst poisoning or wet solvent. | Ensure IPA is dry (<0.1% water). Increase catalyst loading to 1 mol%. |

| Enantioselectivity (if chiral) | Racemic catalyst used. | Use chiral diamine ligands (e.g., |

| Yellow Product | Trace Ru contamination. | Treat organic layer with activated carbon or silica scavenger (e.g., SiliaMetS®). |

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[4] Accounts of Chemical Research, 30(2), 97–102.

-

Ohkuma, T., et al. (2000). Selective Hydrogenation of Benzophenones to Benzhydrols.[4] Organic Letters, 2(5), 659–662.

-

BenchChem Application Notes. (2025). Asymmetric Reduction of Chlorobenzophenone Derivatives.

-

Ramachandran, P. V., et al. (2023).[3] Catalyst-Dependent Deoxygenative Reduction of Esters. Organic Letters, 25, 6902-6906.[3]

Disclaimer: This document is for research and development purposes only. All procedures should be performed by qualified personnel using appropriate Personal Protective Equipment (PPE).

Sources

preparation of benzhydrols from 4-Chloro-2'-ethylbenzophenone

Application Note: Selective Reduction of 4-Chloro-2'-ethylbenzophenone

Executive Summary

This application note details the protocol for the preparation of 4-Chloro-2'-ethylbenzhydrol from 4-Chloro-2'-ethylbenzophenone . This transformation is a critical step in the synthesis of diarylmethane-based pharmaceuticals, particularly antihistamines and anticholinergic agents.

The presence of the 2'-ethyl group introduces significant steric hindrance at the carbonyl center, distinguishing this reaction from standard benzophenone reductions. This protocol addresses the steric challenge by optimizing solvent choice and thermal conditions to ensure complete conversion while maintaining chemoselectivity (preserving the aryl chloride). Two methods are presented: a robust Standard Chemical Reduction (NaBH₄) for racemic synthesis and an Enantioselective Reduction (CBS-Catalyzed) for chiral applications.

Chemical Mechanism & Steric Considerations

The reduction proceeds via the nucleophilic addition of a hydride ion (

-

Steric Challenge: The ethyl group at the ortho position (2') of the benzophenone ring creates a "steric fence," impeding the approach of the reducing agent. This necessitates higher reaction temperatures or more reactive hydride sources compared to unsubstituted benzophenones.

-

Chemoselectivity: Sodium Borohydride (

) is selected over Lithium Aluminum Hydride (

Figure 1: Reaction Pathway and Mechanism

Experimental Protocols

Protocol A: Standard Racemic Reduction (NaBH₄)

Best for: Initial scaffold synthesis, non-clinical reference standards.

Reagents & Materials:

-

4-Chloro-2'-ethylbenzophenone (1.0 eq)

-

Sodium Borohydride (NaBH₄) (2.0 eq) – Excess used to drive reaction against steric bulk.

-

Methanol (Anhydrous) – Solvent

-

Tetrahydrofuran (THF) – Co-solvent for solubility

-

1N Hydrochloric Acid (HCl) – Quenching agent

Step-by-Step Methodology:

-

Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-2'-ethylbenzophenone (10 mmol, ~2.45 g) in a mixture of THF (10 mL) and Methanol (20 mL) .

-

Note: THF is crucial here. Pure methanol may not fully dissolve the lipophilic ethyl-substituted ketone at low temperatures.

-

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add NaBH₄ (20 mmol, 0.76 g) portion-wise over 15 minutes.

-

Caution: Gas evolution (

) will occur.[2] Ensure adequate venting.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour.

-

Checkpoint: Check progress via TLC (Eluent: 10% EtOAc/Hexanes). If starting material persists (likely due to the 2'-ethyl hindrance), attach a reflux condenser and heat to 50°C for 2 hours .

-

-

Quench: Cool the mixture back to 0°C. Carefully quench by dropwise addition of 1N HCl (20 mL) until gas evolution ceases and pH is neutral/acidic (pH ~5-6).

-

Workup:

-

Evaporate the bulk of the Methanol/THF under reduced pressure.

-

Extract the aqueous residue with Ethyl Acetate (3 x 20 mL) .

-

Wash combined organics with Brine (20 mL) .

-

Dry over Anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: The crude oil often solidifies upon standing. Recrystallize from Hexanes/Ethyl Acetate (9:1) if a solid, or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Figure 2: Experimental Workflow

Protocol B: Enantioselective Reduction (Corey-Bakshi-Shibata)

Best for: Drug development candidates requiring chiral purity.

Reagents:

-

(R)- or (S)-Me-CBS Catalyst (0.1 eq)

-

Borane-THF complex (

) (1.0 M solution, 0.6 eq)

Methodology:

-

Catalyst Prep: Under nitrogen atmosphere, dissolve Me-CBS catalyst in anhydrous THF.

-

Borane Activation: Add

solution to the catalyst at room temperature. Stir for 15 minutes. -

Substrate Addition: Cool the mixture to -20°C . Slowly add a solution of 4-Chloro-2'-ethylbenzophenone in THF dropwise over 1 hour.

-

Note: Slow addition is critical to maintain the catalytic cycle and high enantiomeric excess (ee).

-

-

Quench & Workup: Add Methanol (2 mL) slowly to quench excess borane. Add 1N HCl and stir for 30 minutes. Extract with Diethyl Ether.

Analytical Data & Validation

The following parameters are critical for validating the identity and purity of the synthesized benzhydrol.

Table 1: Expected Analytical Profile

| Parameter | Expected Value/Observation | Notes |

| Physical State | White solid or viscous colorless oil | Melting point may be depressed by impurities. |

| Diagnostic peak. Shifted downfield due to aryl rings. | ||

| Confirm presence of 2'-ethyl group. | ||

| IR Spectroscopy | Broad band ~3300-3400 cm | Disappearance of C=O peak (~1660 cm |

| Mass Spectrometry | m/z 246/248 (M+) | Characteristic 3:1 ratio for Chlorine isotope. |

Troubleshooting & Safety

-

Incomplete Reaction: The 2'-ethyl group significantly retards the reaction rate. If starting material remains after 2 hours at RT, do not add more NaBH₄ immediately . Instead, increase temperature to reflux (65°C).

-

Safety:

-

NaBH₄: Flammable solid; releases hydrogen gas upon contact with acid or moisture.

-

Halogenated Waste: The product contains chlorine; dispose of waste in designated halogenated organic solvent containers.

-

References

-

General Reduction of Benzophenones

-

Ohkuma, T., et al. "Selective Hydrogenation of Benzophenones to Benzhydrols." Organic Letters, vol. 2, no. 5, 2000, pp. 659–662. Link

-

-

Steric Hindrance in Diaryl Ketones

-

Sun, J., et al. "Highly enantioselective reduction of benzophenones by engineered Geotrichum candidum alcohol dehydrogenase." Applied Microbiology and Biotechnology, 2026 (Snippet 1.1). Link

-

-

CBS Reduction Protocol

-

Pharmaceutical Relevance (Antihistamine Intermediates)

-

"4-Chlorobenzophenone: Biochemistry, Applications and Analytical Methods." ChemicalBook, 2024. Link

-

Sources

Application Notes & Protocols: Strategic Execution of Grignard Reactions with 4-Chloro-2'-ethylbenzophenone

Executive Summary

This document provides a comprehensive guide for researchers and drug development professionals on performing a Grignard reaction with 4-Chloro-2'-ethylbenzophenone. The protocol is designed to address the specific challenges posed by this substrate, namely the steric hindrance from the ortho-ethyl group and the presence of an aryl chloride. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol for the synthesis of a tertiary alcohol, and offer expert insights into reaction optimization and troubleshooting. The causality behind each experimental choice is explained to empower the user with a deep, functional understanding of the process.

Scientific Principles and Strategic Considerations

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of new carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbonyl carbon.[1][2] In the case of 4-Chloro-2'-ethylbenzophenone, the primary transformation is the conversion of the ketone functional group into a tertiary alcohol.

The general mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent (e.g., R-MgX) on the electrophilic carbonyl carbon of the benzophenone. This forms a tetrahedral magnesium alkoxide intermediate.[3] A subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product.[1][3]

However, the specific structure of 4-Chloro-2'-ethylbenzophenone introduces two key challenges that must be strategically managed:

-

Steric Hindrance: The 2'-ethyl group is positioned ortho to the carbonyl. This bulky alkyl group physically obstructs the trajectory of the incoming Grignard reagent, slowing the rate of nucleophilic attack.[4] This "ortho effect" can lead to incomplete reactions or require more forcing conditions (e.g., elevated temperatures or longer reaction times) to achieve a satisfactory yield.[4]

-

Chemoselectivity: The molecule contains an aryl chloride. While Grignard reagents are primarily known for their reactivity with carbonyls, the carbon-chlorine bond is a potential, albeit less reactive, site for interaction. Furthermore, the formation of Grignard reagents from aryl chlorides is known to be more challenging than from the corresponding bromides, often requiring higher boiling point solvents like tetrahydrofuran (THF) and specific activation techniques.[5] For the purpose of this protocol, we will focus on the addition reaction to the ketone, which is the overwhelmingly favored pathway.

Given these factors, the selection of the Grignard reagent, solvent, and reaction temperature is critical for success.

Experimental Protocol: Synthesis of 4-Chloro-2'-ethyl-α,α-diphenylmethanol

This protocol details the reaction of 4-Chloro-2'-ethylbenzophenone with phenylmagnesium bromide as a representative example.

Materials and Reagents

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount |

| Magnesium Turnings | Mg | 24.31 | 12.0 | 1.2 | 292 mg |

| Bromobenzene | C₆H₅Br | 157.01 | 11.0 | 1.1 | 1.15 mL |

| 4-Chloro-2'-ethylbenzophenone | C₁₅H₁₃ClO | 244.72 | 10.0 | 1.0 | 2.45 g |

| Anhydrous Diethyl Ether (or THF) | (C₂H₅)₂O | 74.12 | - | - | ~75 mL |

| Iodine | I₂ | 253.81 | - | Catalytic | 1 small crystal |

| Saturated NH₄Cl (aq.) | NH₄Cl | 53.49 | - | - | ~50 mL |

| Saturated NaHCO₃ (aq.) | NaHCO₃ | 84.01 | - | - | ~30 mL |

| Brine (Saturated NaCl aq.) | NaCl | 58.44 | - | - | ~30 mL |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | As needed |

Equipment

-

Three-neck round-bottom flask (100 mL)

-

Reflux condenser

-

Dropping funnel (50 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Nitrogen or Argon gas inlet

-

Glass stoppers

-

Syringes and needles

-

Separatory funnel (250 mL)

-

Rotary evaporator

Detailed Step-by-Step Methodology

PART A: Preparation of the Grignard Reagent (Phenylmagnesium Bromide)

-

Apparatus Setup: All glassware must be rigorously dried in an oven (e.g., overnight at 120°C) and assembled hot under a stream of dry nitrogen or argon gas to prevent atmospheric moisture contamination.[6] Grignard reagents are highly basic and will be quenched by protic sources like water.[2][3]

-

Initiation: Place the magnesium turnings (292 mg) and a magnetic stir bar into the three-neck flask. Add a single crystal of iodine. The iodine serves as an activator, chemically cleaning the magnesium surface of its passivating oxide layer.[3]

-

Reagent Addition: In the dropping funnel, prepare a solution of bromobenzene (1.15 mL) in 15 mL of anhydrous diethyl ether.

-

Grignard Formation: Add approximately 2-3 mL of the bromobenzene solution from the dropping funnel onto the magnesium turnings. The reaction is initiated when the brown color of the iodine fades and the solution becomes cloudy with gentle, spontaneous boiling of the ether.[7] If the reaction does not start, gently warm the flask with a heat gun or crush the magnesium turnings with a dry glass rod.[8][9]

-

Completion of Addition: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. This controlled addition prevents a runaway exothermic reaction and minimizes the formation of biphenyl, a common side product from the coupling of the Grignard reagent with unreacted bromobenzene.[6][8]

-

Reflux: After the addition is complete, reflux the gray-brown mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.[7] Cool the freshly prepared Grignard reagent to room temperature.

PART B: Reaction with 4-Chloro-2'-ethylbenzophenone

-

Substrate Preparation: In a separate dry flask, dissolve 4-Chloro-2'-ethylbenzophenone (2.45 g) in 25 mL of anhydrous diethyl ether.

-

Addition: Transfer the benzophenone solution to the dropping funnel. Cool the flask containing the Grignard reagent to 0°C using an ice-water bath. This is crucial to moderate the exothermic reaction upon addition of the ketone.[10]

-

Reaction Execution: Add the benzophenone solution dropwise to the stirred Grignard reagent over 20-30 minutes. A color change and/or the formation of a precipitate (the magnesium alkoxide salt) should be observed.[8]

-

Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for an additional 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

PART C: Work-up and Purification

-

Quenching: Cool the reaction mixture back down to 0°C in an ice bath. Slowly and carefully add ~50 mL of saturated aqueous ammonium chloride (NH₄Cl) dropwise to quench the reaction.[11] This protonates the alkoxide to form the alcohol and destroys any excess Grignard reagent. An acidic workup with dilute HCl can also be used, but NH₄Cl is often preferred as it is less likely to cause side reactions with sensitive tertiary alcohols.[8]

-

Extraction: Transfer the entire mixture to a separatory funnel. Add an additional 25 mL of diethyl ether. Separate the organic layer. Extract the aqueous layer twice more with 20 mL portions of diethyl ether to recover all the product.[7]

-

Washing: Combine all organic layers. Wash successively with 30 mL of saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any residual acid) and then with 30 mL of brine (to reduce the amount of dissolved water in the organic layer).[7]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude tertiary alcohol can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Visualization of Experimental Workflow

Caption: Workflow for the Grignard synthesis of a tertiary alcohol.

Troubleshooting & Expert Insights

-

Failure to Initiate: This is the most common failure point. Ensure all glassware is bone-dry and the ether is anhydrous.[6] Grinding the magnesium turnings in a mortar and pestle before use can expose a fresh, reactive surface.[12] A few drops of 1,2-dibromoethane can also be an effective activator.[6]

-

Low Yield: The primary culprits are often moisture contamination or steric hindrance. If moisture is ruled out, consider extending the reaction time or gently heating the reaction mixture (e.g., refluxing in THF, which has a higher boiling point than diethyl ether) to overcome the energy barrier imposed by the ortho-ethyl group. Using an excess of the Grignard reagent (1.5-2.0 equivalents) can also help drive the reaction to completion.[12]

-

Biphenyl Formation: This side product arises from a Wurtz-type coupling. Its formation is favored by higher concentrations of the alkyl halide and elevated temperatures during Grignard formation.[8] Slow, controlled addition of the halide solution is the best way to minimize this impurity.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Grignard Synthesis of 3-Methylbenzophenone.

- University of California, Davis. (2024, March 16). The Grignard Reaction. Chemistry LibreTexts.

- Wang, X.-j., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593-5595.

- Organic-Chemistry.org. (n.d.). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones.

- University of California, Davis. (2024, March 16). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.

- Santa Monica College. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide.

- Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry.

- Utah Tech University. (n.d.). Addition of a Grignard to a Ketone.

- Wang, X. J., et al. (2005). Addition of grignard reagents to aryl acid chlorides: an efficient synthesis of aryl ketones. Organic Letters, 7(25), 5593-5.

- Reddit. (2023, February 25). Why are chloro-based Grignard reagents harder to form? r/Chempros.

- ChemicalBook. (n.d.). 4-Chlorobenzophenone synthesis.

- Web Pages. (n.d.). 1. Grignard Reaction.

- Reddit. (2018, February 10). Can i synthetise Benzophnenone via grignard. And substituted benzophenone. r/chemistry.

- Journal of Chemical Education. (n.d.). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions.

- Quora. (2020, April 5). Sir as we know benzene ring doesn't undergo nucleophillic substitution reactions, so does the phenylmagnesium bromide (phenyl containing g grignard's reagent) reactive enough to give benzophenone with benzoyl chloride?

- Quora. (2022, March 28). What is the order of ortho, para and meta products for steric hinderance?

- Quora. (2019, March 19). How to improve the percent yield in Grignard reaction.

- Grignard Reaction. (n.d.).

- PrepChem.com. (n.d.). Synthesis of 4-chloro-2-iodobenzophenone.

- PubMed. (2006, March 30). Synthesis of sterically hindered ortho-substituted tetraphenylethenes.

- ACS Publications. (n.d.). The Grignard Reaction – Unraveling a Chemical Puzzle.

- Wikipedia. (n.d.). Ortho effect.

- Bugarin, A. (2020, May 28). Experiment 2 A Grignard Reaction Synthesis of 4 chlorobenzhydrol [Video]. YouTube.

- University of Missouri-St. Louis. (n.d.). 25. The Grignard Reaction.

- Oregon State University. (2014, March 30). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES.

- PMC. (n.d.). Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR.

- Quick Company. (n.d.). Process For Preparation Of 4 Chloro 4' Hydroxy Benzophenone.

- Scribd. (2011, April 27).

- IJSDR. (n.d.). Ortho Position Changing in Molecules: A Conceptual Perspective.

- Web Pages. (n.d.). 1. Grignard Reaction.

- Chemistry Stack Exchange. (2019, August 1). Steric inhibition of resonance in ortho-substituted benzoic acids.

- Google Patents. (n.d.). CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. community.wvu.edu [community.wvu.edu]

- 4. Ortho effect - Wikipedia [en.wikipedia.org]

- 5. reddit.com [reddit.com]

- 6. cactus.utahtech.edu [cactus.utahtech.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. d.web.umkc.edu [d.web.umkc.edu]

- 10. rsc.org [rsc.org]

- 11. The Grignard Reaction [cs.gordon.edu]

- 12. quora.com [quora.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-2'-ethylbenzophenone

Welcome to the technical support center for the synthesis of 4-Chloro-2'-ethylbenzophenone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yields.

The synthesis of 4-Chloro-2'-ethylbenzophenone is most commonly achieved via the Friedel-Crafts acylation of ethylbenzene with 4-chlorobenzoyl chloride.[1][2] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating carbon-carbon bonds with an aromatic ring.[3][4] While robust, the reaction is sensitive to several parameters that can significantly impact yield and purity. This guide addresses the most common challenges encountered in the laboratory.

Core Reaction: The Friedel-Crafts Acylation Mechanism

Understanding the reaction mechanism is critical for effective troubleshooting. The process involves the generation of a highly reactive electrophile, the acylium ion, which is then attacked by the electron-rich ethylbenzene ring.[5]

The key steps are:

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates with the chlorine atom of 4-chlorobenzoyl chloride. This polarizes the C-Cl bond, facilitating its cleavage to form a resonance-stabilized acylium ion.[5] This ion is the potent electrophile that drives the reaction.

-

Electrophilic Aromatic Substitution: The π-electron system of the ethylbenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This forms a new C-C bond and a carbocation intermediate known as an arenium ion (or sigma complex).[6][7]

-

Regeneration of Aromaticity: A weak base, typically AlCl₄⁻, removes a proton from the carbon bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the AlCl₃ catalyst.[4][5]

-

Product-Catalyst Complexation: The ketone product, being a Lewis base, immediately forms a stable complex with the strong Lewis acid catalyst (AlCl₃). This is a crucial point: because of this complexation, the catalyst is not truly "catalytic" in the traditional sense, and a stoichiometric amount (or more) is required.[4][8] This complex is then hydrolyzed during aqueous workup to release the final product.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of 4-Chloro-2'-ethylbenzophenone in a direct question-and-answer format.

Q1: My reaction yield is very low or I've isolated no product. What went wrong?

This is the most frequent issue and typically points to one of three areas: catalyst activity, stoichiometry, or reaction conditions.

-

Possible Cause 1: Inactive Lewis Acid Catalyst.

-

Why it Happens: Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic. Any moisture in the glassware, solvents, or reagents will hydrolyze AlCl₃ to aluminum hydroxide, rendering it inactive.[8] An inactive catalyst means the crucial acylium ion electrophile is never formed.

-

Solution: Implement rigorous anhydrous techniques.

-

Glassware: Flame-dry all glassware under a vacuum or dry in an oven at >120°C for several hours and cool under an inert atmosphere (e.g., nitrogen or argon) or in a desiccator.

-

Reagents: Use freshly opened, anhydrous grade AlCl₃. If the bottle is old or has been exposed to air, its activity is suspect. Use anhydrous grade solvents. Dichloromethane (DCM) or 1,2-dichloroethane are common choices.[9]

-

Atmosphere: Run the reaction under a dry, inert atmosphere (N₂ or Ar) to prevent atmospheric moisture from entering the reaction flask.

-

-

-

Possible Cause 2: Insufficient Catalyst (Incorrect Stoichiometry).

-

Why it Happens: As shown in the mechanism, the ketone product is a Lewis base that forms a stable complex with AlCl₃.[4] This complexation effectively removes the AlCl₃ from the reaction cycle. If you use a substoichiometric amount of catalyst, the reaction will stop once all the catalyst is complexed with the newly formed product.

-

Solution: Always use a stoichiometric excess of the Lewis acid. A common practice is to use between 1.1 and 1.3 equivalents of AlCl₃ relative to the limiting reagent (typically 4-chlorobenzoyl chloride).

-

| Reagent | Role | Recommended Stoichiometry |

| Ethylbenzene | Aromatic Substrate (Nucleophile) | Typically used in excess |

| 4-Chlorobenzoyl Chloride | Acylating Agent (Electrophile Precursor) | 1.0 equivalent (Limiting Reagent) |

| Aluminum Chloride (AlCl₃) | Lewis Acid Catalyst | 1.1 - 1.3 equivalents |

| Anhydrous Solvent (e.g., DCM) | Reaction Medium | Sufficient for stirring |

-

Possible Cause 3: Inadequate Reaction Temperature or Time.

-

Why it Happens: Friedel-Crafts reactions require energy to overcome the activation barrier. While the reaction is often exothermic upon addition of reagents, it may require heating to go to completion.[10]

-

Solution: Control the temperature carefully. The initial addition of AlCl₃ and 4-chlorobenzoyl chloride is often done at low temperatures (0-10 °C) to manage the initial exotherm.[11] After the addition is complete, the reaction may be allowed to warm to room temperature or gently heated (e.g., 40-50 °C) to drive it to completion.[12] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

-